Zolpyridine Zolpyridine
Brand Name: Vulcanchem
CAS No.: 349122-64-1
VCID: VC21159246
InChI: InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

Zolpyridine

CAS No.: 349122-64-1

Cat. No.: VC21159246

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Zolpyridine - 349122-64-1

Specification

CAS No. 349122-64-1
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 4-methyl-N-(5-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)
Standard InChI Key NBFFPKCKCRTTRE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C

Introduction

Chemical Identity and Structure

Molecular Characteristics

Zolpyridine, with the systematic name 4-methyl-N-(5-methyl-2-pyridinyl)benzamide, is a chemical compound with the CAS number 349122-64-1 . The molecular formula is C14H14N2O with a calculated molecular weight of 226.27 g/mol . Structurally, it consists of a 5-methylpyridine ring linked to a 4-methylbenzamide group through an amide bond, creating a relatively stable molecular configuration that has significance in both analytical chemistry and pharmaceutical sciences.

Nomenclature and Identification

The compound is also known under several synonyms including "Zolpidem USP Related Compound C" and "5-Methyl-2-(4-methylbenzamido)pyridine" . This variety of names reflects its importance in different contexts, particularly in pharmaceutical quality control where it serves as a reference standard for the analysis of zolpidem formulations and degradation studies. The European Community (EC) Number associated with this compound is 642-027-6, providing an additional identification parameter within regulatory frameworks .

Physical and Chemical Properties

Zolpyridine exists as a solid at room temperature with characteristic solubility in common organic solvents including ethanol and dimethyl sulfoxide. Its chemical stability is relatively high compared to some other zolpidem degradation products, which makes it an important marker in stability testing protocols. The compound demonstrates distinctive spectroscopic properties that facilitate its identification in complex matrices.

Formation and Degradation Pathways

Relationship to Zolpidem

Zolpyridine stands as one of four key degradation products formed when zolpidem tartrate undergoes degradation under specific stress conditions . The relationship between zolpidem and zolpyridine provides critical insights into the chemical stability profile of this widely prescribed medication. Structurally, zolpyridine represents a fragment of the parent zolpidem molecule, formed through cleavage of specific bonds within the imidazopyridine core structure.

Formation Mechanisms

Research has demonstrated that zolpyridine forms predominantly under photolytic conditions when zolpidem tartrate solutions are exposed to light . The proposed mechanism involves a photochemically initiated reaction sequence in which the enamine portion of the imidazopyridine ring system undergoes reaction with singlet oxygen. This reaction pathway is particularly significant because it explains the specific chemical transformations that occur during light-induced degradation of zolpidem formulations .

According to detailed degradation studies, the light initiates and promotes an oxidative breakdown of zolpidem molecules. The critical step involves the enamine in the imidazopyridine ring reacting with singlet oxygen (formed through photosensitization of ground state molecular oxygen), ultimately leading to the formation of zolpyridine . This mechanistic understanding has important implications for the storage and handling recommendations for zolpidem-containing pharmaceutical products.

Degradation Conditions

Studies have systematically investigated various stress conditions that lead to zolpidem degradation, with photolysis emerging as the primary condition producing significant quantities of zolpyridine . When zolpidem tartrate solutions are subjected to light exposure, three major degradation products form: oxozolpidem, zolpyridine, and zolpaldehyde . Interestingly, while zolpidem active pharmaceutical ingredient (API) in solution showed marked photolytic degradation, film-coated tablet formulations demonstrated greater stability, suggesting that the film coating provides effective protection against light-induced degradation .

Analytical Methods and Characterization

Chromatographic Analysis

Liquid chromatography techniques have proven highly effective for the separation and quantification of zolpyridine in complex pharmaceutical matrices. An isocratic elution method employing a Luna C18 column with a mobile phase consisting of methanol-10 mM ammonium acetate (68.4:31.6, v/v, pH 5.4) has been successfully implemented to resolve zolpyridine from other degradation products and from the parent compound . This chromatographic approach enables precise monitoring of zolpyridine formation during stability studies and quality control processes.

Mass Spectrometric Identification

Mass spectrometry provides definitive identification of zolpyridine through its characteristic fragmentation pattern. The compound exhibits a molecular ion (MH+) at m/z 251 and major fragment ions at m/z 223 and 208 . This spectral fingerprint serves as a reliable means for confirming the presence of zolpyridine in samples and distinguishing it from other structurally related compounds.

The mass spectrometric behavior of zolpyridine follows a typical fragmentation pattern that starts with cleavage of specific bonds within the molecule. The fragmentor voltage typically used for optimal ionization is around 170 V, which is different from other related compounds, reflecting its unique structural features . The table below summarizes the mass spectrometric characteristics of zolpyridine compared to other zolpidem-related compounds:

Table 1: Mass Spectrometric Characteristics of Zolpidem and Its Degradation Products

CompoundMolecular Mass (g/mol)Molecular Ion (m/z)Major Fragment Ions (m/z)Fragmentor Voltage
Zolpacid280281236 and 222240 V
Zolpidem307308263 and 236240 V
Oxozolpidem321322249 and 222240 V
Zolpyridine250251223 and 208170 V
Zolpaldehyde226227209 and 119240 V

Chemiluminescence Detection

Beyond conventional chromatographic and mass spectrometric methods, innovative approaches for zolpidem and related compound detection have been developed. One such method employs a chemiluminescence system based on permanganate-sulfite reactions . This technique offers advantages including simplified sample preparation and high sensitivity, potentially providing a complementary analytical approach for detecting zolpyridine in complex matrices.

Applications in Pharmaceutical Analysis

Quality Control Applications

Structural Relationships and Comparisons

Relationship to Other Degradation Products

Research into zolpidem degradation has identified several structurally related compounds formed under various stress conditions. These include zolpacid (formed under acidic/alkaline hydrolysis), oxozolpidem, and zolpaldehyde (both formed primarily under photolytic conditions along with zolpyridine) . The structural relationships between these compounds provide insights into the degradation mechanisms of zolpidem and highlight the specific molecular fragments most susceptible to chemical or photochemical transformations.

Structural Features and Reactivity

The molecular structure of zolpyridine contains several reactive sites that influence its chemical behavior. The amide linkage between the pyridine and benzene rings represents a site of potential hydrolytic cleavage under specific conditions. The methyl substituents on both aromatic rings can undergo oxidative transformations, potentially leading to the formation of other degradation products. Understanding these structural features and their reactivity profiles helps in predicting the behavior of zolpyridine in different chemical environments.

Table 2: Comparison of Chemical Properties of Zolpyridine and Related Compounds

PropertyZolpyridineZolpidemOxozolpidemZolpaldehyde
Molecular FormulaC14H14N2OC19H21N3OC19H19N3O2C14H14N2O
Molecular Weight (g/mol)226.27307321226
Formation ConditionPhotolyticParent compoundPhotolyticPhotolytic
Relative Retention Time*2.071.01.323.38
StabilityRelatively stableSensitive to lightModerateModerate

*Relative to zolpidem using the specified chromatographic conditions

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